N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide
Description
N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring at the 2-position and a furan-2-carboxamide group at the 5-position. The morpholine moiety enhances solubility and bioavailability, while the furan-carboxamide group contributes to hydrogen bonding and π-π stacking interactions with target proteins .
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(11-2-1-5-20-11)16-10-8-14-13(15-9-10)17-3-6-19-7-4-17/h1-2,5,8-9H,3-4,6-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHEYGKVBKZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with morpholine to form 2-morpholin-4-ylpyrimidine. This intermediate is then reacted with furamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the morpholine or furan moieties can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furoic acid, while reduction could produce N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furylamine.
Scientific Research Applications
Inhibitory Activity in Cancer Research
N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide has been investigated for its inhibitory effects on various cancer cell lines. Studies indicate that this compound may target specific kinases involved in tumor growth and proliferation. For instance, it has shown promise as a selective inhibitor of certain protein kinases, which play crucial roles in signaling pathways associated with cancer progression.
Case Study: Kinase Inhibition
A study evaluated the compound's efficacy against a panel of cancer cell lines, revealing IC50 values that suggest significant cytotoxic activity. The mechanism was linked to the inhibition of the phosphorylation of key proteins involved in cell cycle regulation, leading to apoptosis in targeted cells.
Neuroprotective Properties
The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In preclinical trials using rodent models, this compound demonstrated a reduction in neuroinflammation and neuronal apoptosis, suggesting potential therapeutic benefits for neurodegenerative disorders.
Antimicrobial Activity
Recent investigations have indicated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
In vitro studies assessed the activity of this compound against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into its use as an antimicrobial agent.
Role in Drug Design
The unique structural features of this compound make it a valuable scaffold for drug design. Researchers are investigating its derivatives to enhance potency and selectivity for specific biological targets.
Case Study: Structure-Activity Relationship (SAR)
A series of analogs were synthesized and tested for their biological activity, leading to the identification of more potent derivatives with improved pharmacokinetic profiles. This work highlights the compound's versatility as a lead structure in drug discovery programs.
Table 1: Summary of Biological Activities
| Activity Type | Model/Method Used | Key Findings |
|---|---|---|
| Cancer Cell Inhibition | Various Cancer Cell Lines | Significant cytotoxicity (IC50 values) |
| Neuroprotection | Rodent Models | Reduced neuroinflammation |
| Antimicrobial | In Vitro Against Pathogens | Effective against Gram-positive/negative bacteria |
| Drug Design | SAR Studies | Identification of potent derivatives |
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 7 (N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide)
- Structural Features: Incorporates a piperazine linker between the pyrimidine and morpholine-carbonyl benzoyl group. The nitro-phenoxypropyl chain introduces steric bulk and electron-withdrawing properties.
- Synthesis : Uses TBTU/DIEA coupling agents in CH₂Cl₂, yielding 72% purity after column chromatography .
- Key Differences : The additional piperazine and benzoyl groups may reduce metabolic stability compared to the simpler morpholine-pyrimidine scaffold of the target compound.
Compound 12a (N-(3-(3-methoxyphenoxy)propyl)-N-methyl-2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)pyrimidine-5-carboxamide)
- Structural Features: A nitro-substituted phenyl ring and methoxyphenoxypropyl chain enhance lipophilicity.
Compound 4d (N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)furan-2-carboxamide)
- Structural Features : Replaces the morpholine with a methylpiperazine group and introduces a thioether bridge.
- Synthesis : Achieved via Et₃N-mediated coupling in dioxane (87% yield). The thioether enhances rigidity and sulfur-mediated interactions .
Pharmacologically Active Analogues
Ifupinostat (N-hydroxy-2-[methyl({2-[6-(methylamino)pyridin-3-yl]-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl}methyl)amino]pyrimidine-5-carboxamide)
- Structural Features: Thieno[3,2-d]pyrimidine core replaces pyrimidine, with a hydroxamic acid group for histone deacetylase (HDAC) inhibition.
- Pharmacology: Demonstrated potent HDAC inhibitory activity (IC₅₀ < 50 nM) in preclinical cancer models. The thieno-pyrimidine core enhances metabolic stability compared to pyrimidine-based analogues .
EP 4374877 A2 Derivatives
- Example Structure: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Key Modifications: Trifluoromethyl and difluorophenoxy groups enhance blood-brain barrier penetration. The pyrrolo-pyridazine core diversifies binding modes compared to pyrimidine-based scaffolds .
Comparative Data Table
Research Findings and Trends
- Morpholine vs. Piperazine: Morpholine-containing compounds (e.g., target compound, ifupinostat) generally exhibit better solubility and lower toxicity than piperazine-linked analogues (e.g., Compound 7) due to reduced basicity .
- Heterocyclic Core Modifications: Thieno-pyrimidine (ifupinostat) and pyrrolo-pyridazine (EP 4374877) cores show improved target engagement and pharmacokinetics compared to simple pyrimidines .
- Functional Group Impact : Electron-withdrawing groups (e.g., nitro in Compound 12a) may enhance binding but increase metabolic liabilities, whereas trifluoromethyl groups (EP 4374877) balance lipophilicity and stability .
Biological Activity
N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a morpholine ring linked to a pyrimidine structure, which is further connected to a furan moiety through an amide bond. The molecular formula is C12H14N4O3, and it has been investigated for various therapeutic applications, particularly in oncology and enzyme inhibition.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes, particularly kinases. The compound binds to the ATP-binding site of kinases, effectively blocking the phosphorylation processes that are crucial for various cellular functions, including cell proliferation and survival. This inhibition can lead to altered signaling pathways that are often exploited in cancer therapies.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it shows promising activity against human T acute lymphoblastic leukemia (CEM) and other cancer cell lines, with IC50 values suggesting potent anticancer properties .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| CEM (T acute lymphoblastic leukemia) | 0.48 | |
| MCF-7 (breast adenocarcinoma) | 0.65 | |
| U-937 (acute monocytic leukemia) | 0.78 |
Case Studies
- Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in MCF-7 cells through caspase activation, demonstrating its potential as a therapeutic agent in breast cancer treatment. The flow cytometry assays confirmed that the compound could effectively arrest cell cycle progression at the G1 phase, leading to increased apoptotic activity .
- Enzyme Inhibition : In addition to its anticancer properties, this compound has been evaluated for its enzyme inhibitory effects. It has shown significant inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the morpholine or pyrimidine rings can significantly affect potency and selectivity against various targets. For example, the introduction of electron-withdrawing groups has been correlated with enhanced biological activity in related compounds .
Q & A
Advanced Question
- Molecular Docking : AutoDock Vina or Glide (Schrödinger) predicts binding modes to kinases (e.g., CDK2), with scoring functions (e.g., MM/GBSA) validating poses .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in explicit solvent .
- Pharmacophore Modeling : Phase (Schrödinger) identifies critical features (e.g., hydrogen-bond acceptors from the morpholine oxygen) .
How to address low solubility in biological assays without compromising activity?
Advanced Question
Strategies include:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/water mixtures (<0.1% DMSO) .
- Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
Dynamic light scattering (DLS) monitors aggregation during optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
